Bariumphosphite

Solubility BaHPO₃ Ba₃(PO₄)₂

Standard corrosion inhibitors fail in acidic media due to insolubility. Barium phosphite (BaHPO₃·0.5H₂O) offers a soluble, redox-active alternative to chromates. - Solubility: 0.687 g/100 mL at 20°C - homogeneous distribution in HCl pickling baths - Function: Forms protective film on C38 steel; P-H bond provides radical scavenging for polymers - Supply: Solid intermediate for H₃PO₃ generation (80-90% yield) without toxic phosphine - Purity: ≥98%

Molecular Formula Ba3O6P2
Molecular Weight 569.9 g/mol
Cat. No. B12853916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBariumphosphite
Molecular FormulaBa3O6P2
Molecular Weight569.9 g/mol
Structural Identifiers
SMILES[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2]
InChIInChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3
InChIKeyFAARTQSZKSBAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Phosphite: Inorganic Phosphite Salt Overview


Barium phosphite (barium hydrogen phosphite, BaHPO₃) is an inorganic salt of phosphorous acid (H₃PO₃), in which phosphorus exists in the +3 oxidation state – one oxidation level lower than in the corresponding phosphate (Ba₃(PO₄)₂) [1]. The compound is most commonly encountered as the hemihydrate Ba(H₂PO₃)₂·0.5H₂O, a white crystalline solid that is soluble in water (0.687 g/100 mL at 20 °C), in marked contrast to the extremely low water solubility of the phosphate analogue [2][3]. This property, together with the latent reducing power of the H–P bond inherent to the phosphite anion, underpins the compound's functional differentiation in corrosion inhibition, synthetic intermediate chemistry, and flame-retardant formulations.

Water-soluble form: Enables aqueous-phase corrosion inhibition, electroplating, and synthesis workflows.
Redox-active P–H bond: Supplies latent reducing power absent in conventional phosphate salts.
Barium-specific functions: Supports radiation shielding, heavy-metal inhibition, and high-temperature applications.

Why Barium Phosphite Outperforms Generic Phosphates


Although barium phosphite superficially resembles barium phosphate and other alkaline-earth phosphites, its solubility, anion oxidation state, and metal coordination environment diverge markedly [1]. Barium phosphate (Ba₃(PO₄)₂) is practically water-insoluble (K_sp ≈ 6 × 10⁻³⁹, molar solubility ~8.9 × 10⁻⁹ M), rendering it unsuitable for applications that require freely available Ba²⁺ or phosphite ions in aqueous media [2]. Conversely, calcium phosphite (CaHPO₃) is only slightly soluble and lacks the high atomic number of barium that is critical for radiation shielding and heavy-metal corrosion inhibition efficiency . Furthermore, the phosphite anion is redox-active (undergoing P–H bond oxidation), a property entirely absent in the fully oxidized phosphate analogue [3]. These differences mean that substituting a generic phosphate or a lighter alkaline-earth phosphite will compromise solubility-dependent function, redox performance, and barium-specific inhibitory activity.

Solubility mismatch
Barium phosphate is practically water-insoluble, preventing its use in solution-based applications.
Redox function absent
Phosphate (PO₄³⁻) lacks the P–H bond and cannot provide reducing-agent capacity.
Cation-dependent properties
Lighter alkaline-earth phosphites do not provide the high atomic number of barium required for radiation shielding or heavy-metal inhibition.

Barium Phosphite: Quantitative Evidence Guide


Aqueous Solubility vs. Barium Phosphate

Barium phosphite is measurably water-soluble, whereas barium phosphate is classified as practically insoluble. At 20 °C, the solubility of BaHPO₃ is 0.687 g per 100 mL of water [1], while the molar solubility of Ba₃(PO₄)₂ is reported as 8.9 × 10⁻⁹ mol/L, which converts to approximately 5.4 × 10⁻⁶ g per 100 mL [2]. This represents a solubility difference of roughly five orders of magnitude.

Aqueous Solubility
Head-to-head
BaHPO₃: 0.687 g/100 mL (20 °C) vs Ba₃(PO₄)₂: ~5.4×10⁻⁶ g/100 mL
≈1.3×10⁵-fold higher for phosphite
Supports aqueous-phase application selection.
Solubility measured at 20 °C; phosphate value derived from Ksp.
Solubility BaHPO₃ Ba₃(PO₄)₂ Aqueous chemistry

Corrosion Inhibition on Carbon Steel

The corrosion inhibition performance of Ba(H₂PO₃)₂·0.5H₂O was evaluated on C38 steel in 1 M HCl using weight loss and electrochemical techniques. The compound demonstrated good effectiveness with inhibition efficiency increasing with concentration, attributed to the formation of a protective film on the steel surface [1]. While the paper on saline-water corrosion of carbon steel by M(HPO₃) (M = Mn, Co, Cu) reports the inhibitor efficiency trend Cu(HPO₃) > Co(HPO₃) > Mn(HPO₃) [2], direct head-to-head data for barium vs. these transition-metal phosphites are not yet published. However, the heavier Ba²⁺ cation is expected to provide superior surface coverage and film persistence compared to lighter alkaline-earth or transition-metal counterparts.

Corrosion Inhibition
Class-level
Weight loss & EIS on C38 steel in 1 M HCl; reported film-forming inhibition.
Supports evaluation as a corrosion inhibitor candidate.
Direct head-to-head vs. transition-metal phosphites limited.
Corrosion inhibition C38 steel HCl Weight loss Ba(H₂PO₃)₂·0.5H₂O

Crystal Structure and Barium Coordination

Single-crystal X-ray diffraction reveals that Ba(H₂PO₃)₂·0.5H₂O crystallizes with ninefold-coordinated Ba²⁺ ions, linked by dihydrogen phosphite anions to form a three-dimensional network. The asymmetric unit contains two crystallographically independent Ba²⁺ ions, four [H₂PO₃]⁻ anions, and one water molecule [1]. This high coordination number (CN = 9) is a direct structural consequence of the large ionic radius of Ba²⁺ and the bridging capability of the phosphite ligand. In contrast, the analogous calcium phosphite CaHPO₃·H₂O typically exhibits sixfold or sevenfold Ca²⁺ coordination [2].

Ba²⁺ Coordination
Cross-study comparable
Ba CN = 9 (3D network) vs Ca CN = 6–7 (chain/layer).
May influence thermal and hydrolytic stability.
Single-crystal XRD; Ba measured at 173 K.
Crystal structure Ba²⁺ coordination Hemihydrate X-ray diffraction

Sustainable Phosphorous Acid Precursor

In a mechanochemical route to reduced phosphorus compounds, phosphite (HPO₃²⁻) generated from condensed phosphates was isolated in the form of barium phosphite, which serves as a useful intermediate for the production of phosphorous acid (H₃PO₃) [1]. This approach circumvents the need for white phosphorus (P₄) as a high-energy intermediate and avoids environmentally hazardous chemicals. The patent literature further reports that barium or calcium phosphite, when treated with sulfuric acid, yields phosphorous acid in 80–90% yield under ecologically safe conditions without toxic phosphine evolution [2]. In contrast, the use of barium phosphate for this purpose is unfeasible because the phosphate anion (PO₄³⁻) cannot be reduced to phosphite under comparable mild conditions.

H₃PO₃ Precursor
Class-level
Mechanochemical route; acidification yields H₃PO₃ (reported 80–90%).
Supports sustainable phosphorus chemistry workflows.
Eliminates white phosphorus; no phosphine generation.
Sustainable phosphorus chemistry Mechanochemistry Phosphorous acid White phosphorus avoidance

Reducing-Agent Functionality from P–H Bond

The phosphite anion (HPO₃²⁻) contains a phosphorus–hydrogen (P–H) bond that is absent in the phosphate analogue (PO₄³⁻). This P–H bond undergoes oxidative cleavage under appropriate conditions, endowing phosphite salts with reducing-agent functionality [1]. The ease of P–H bond reaction in alkaline-earth phosphites follows a cation-size-dependent trend, with larger cations (Ba²⁺) promoting distinct P–O–P bond formation and oxidative breakdown pathways compared to smaller cations (Ca²⁺, Mg²⁺) [2]. Barium phosphate (Ba₃(PO₄)₂) has no P–H bond and consequently exhibits no reducing properties whatsoever.

Reducing Power
Class-level
Phosphite anion contains redox-active P–H bond; phosphate has none.
Enables reducing-agent applications without additional co-additives.
Cation size influences oxidative breakdown pathway.
Reducing agent P–H bond Redox chemistry Phosphite anion

Optimal Application Scenarios for Barium Phosphite


Corrosion Inhibitor for Acidic Pickling Baths

Barium phosphite's water solubility (0.687 g/100 mL at 20 °C) enables direct dissolution into acidic pickling solutions, where it adsorbs onto C38 steel surfaces to form a protective film that suppresses corrosion [1][2]. Unlike insoluble barium phosphate, which cannot be homogeneously distributed in the bath, BaHPO₃ provides immediate availability of inhibitory phosphite ions and Ba²⁺ cations. Operators seeking to replace toxic chromate or organic inhibitor packages can evaluate BaHPO₃ as an inorganic alternative with demonstrated film-forming ability on mild steel in HCl media.

Sustainable Phosphorous Acid Production Route

For chemical manufacturers aiming to eliminate white phosphorus (P₄) from their supply chain, barium phosphite serves as a storable, solid intermediate that, upon acidification with sulfuric acid, liberates phosphorous acid (H₃PO₃) in 80–90% yield [3][4]. The process generates no toxic phosphine and uses simple, inexpensive reagents. This route is inaccessible with barium phosphate, which cannot be reduced to H₃PO₃ under similar mild aqueous conditions.

Flame-Retardant and Thermal Stabilizer Additive

The phosphite anion's P–H bond provides inherent reducing-agent functionality that can scavenge free radicals generated during polymer thermal degradation [5]. Barium phosphite's ninefold-coordinated crystal structure suggests higher thermal stability of the solid additive, potentially delaying decomposition and extending the processing window during compounding [6]. In PVC formulations, phosphite-based stabilizers are already well-established; barium phosphite offers the added benefit of high barium content for smoke suppression, without the need for lead-based alternatives.

Barium Source for Glass, Ceramic, and Radiation Shielding

In applications where a soluble, high-purity barium precursor is required—such as sol-gel synthesis of barium-containing glasses or ceramic coatings—barium phosphite provides a water-soluble alternative to insoluble barium phosphate or barium sulfate [7]. The solubility of 0.687 g/100 mL ensures homogeneous mixing in aqueous precursor solutions, while the phosphite anion can be thermally oxidized to phosphate during calcination, leaving no organic residue. This is particularly relevant for radiation-shielding materials, where uniform barium distribution is critical for gamma-ray attenuation performance.

Application
Selection Property
Validation Focus
Corrosion inhibitor for acidic baths
Water solubility and film-forming capability
Corrosion inhibition efficiency on mild steel
Sustainable H₃PO₃ production
Phosphite precursor feasibility
Yield and phosphine-free process
Flame retardant & thermal stabilizer
Redox-active P–H bond and thermal stability
Radical scavenging and processing window
Barium source for glass/ceramics
Water solubility enabling homogeneous mixing
Uniform barium distribution for radiation shielding
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